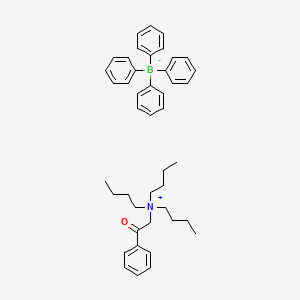
N,N,N-Tributyl-N-phenacylammonium tetraphenylborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,N-Tributyl-N-phenacylammonium tetraphenylborate is a chemical compound with the molecular formula C44H54BNO and a molecular weight of 623.72 g/mol . This compound is known for its unique structure, which includes a tetraphenylborate anion and a quaternary ammonium cation with phenacyl and tributyl groups . It is used in various chemical applications due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Tributyl-N-phenacylammonium tetraphenylborate typically involves the reaction of N,N,N-tributyl-N-phenacylammonium chloride with sodium tetraphenylborate . The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions. The product is then purified by recrystallization from a suitable solvent .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
N,N,N-Tributyl-N-phenacylammonium tetraphenylborate undergoes various chemical reactions, including:
Oxidation: The phenacyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The tetraphenylborate anion can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like halides or alkoxides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenacyl group can yield benzoyl derivatives, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
N,N,N-Tributyl-N-phenacylammonium tetraphenylborate has a wide range of scientific research applications, including:
Chemistry: Used as a phase-transfer catalyst in organic synthesis.
Biology: Employed in the study of ion transport and membrane permeability.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which N,N,N-Tributyl-N-phenacylammonium tetraphenylborate exerts its effects involves the interaction of the quaternary ammonium cation with various molecular targets. The phenacyl group can undergo nucleophilic attack, leading to the formation of reactive intermediates. The tetraphenylborate anion can stabilize these intermediates, facilitating various chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N,N-Tributyl-N-benzylammonium tetraphenylborate
- N,N,N-Tributyl-N-methylammonium tetraphenylborate
- N,N,N-Tributyl-N-ethylammonium tetraphenylborate
Uniqueness
N,N,N-Tributyl-N-phenacylammonium tetraphenylborate is unique due to the presence of the phenacyl group, which imparts distinct reactivity and stability compared to other similar compounds. This uniqueness makes it particularly useful in specific chemical and biological applications .
Eigenschaften
Molekularformel |
C44H54BNO |
|---|---|
Molekulargewicht |
623.7 g/mol |
IUPAC-Name |
tetraphenylboranuide;tributyl(phenacyl)azanium |
InChI |
InChI=1S/C24H20B.C20H34NO/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;1-4-7-15-21(16-8-5-2,17-9-6-3)18-20(22)19-13-11-10-12-14-19/h1-20H;10-14H,4-9,15-18H2,1-3H3/q-1;+1 |
InChI-Schlüssel |
FIGPMDSGGKQZRF-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.CCCC[N+](CCCC)(CCCC)CC(=O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



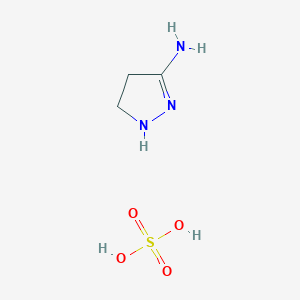

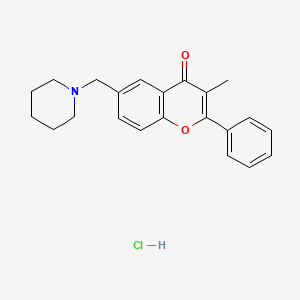
![4-Thiazolidinone, 5-[[5,6-dichloro-1-[2-(diethylamino)ethyl]-3-ethyl-1,3-dihydro-2H-benzimidazol-2-ylidene]ethylidene]-3-ethyl-2-thioxo-](/img/structure/B13731762.png)


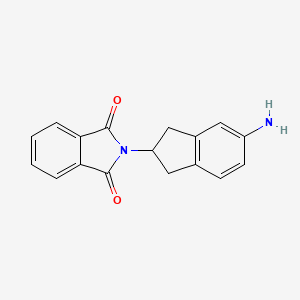
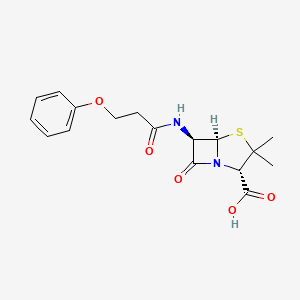

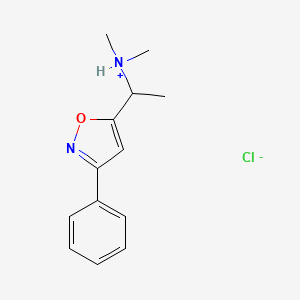
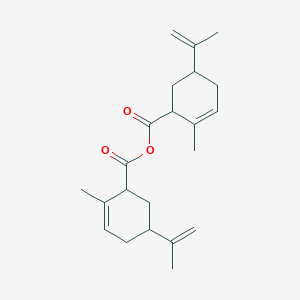
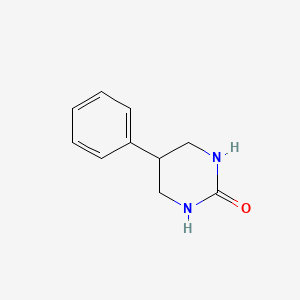
![5-[(2E,4E)-5-(1,3-diethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-yl)penta-2,4-dienylidene]-1,3-diethyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B13731820.png)
